molecular formula C17H15ClO2 B1487629 (1R)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate CAS No. 1290205-03-6

(1R)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate

Cat. No.: B1487629
CAS No.: 1290205-03-6
M. Wt: 286.8 g/mol
InChI Key: AKAOHRQUHQBUKN-OMOCHNIRSA-N
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Description

(1R)-6-Chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate (CAS 1290205-03-6, 1385495-46-4) is a chiral indane derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a defined (1R) stereochemistry and a molecular formula of C17H15ClO2, with a molecular weight of 287 Da . It serves as a valuable synthetic intermediate or building block for exploring novel bioactive molecules, particularly within the aminoindane chemical class, which has been investigated for its potential in developing central nervous system (CNS) agents and analgesics . The compound is offered with a high purity of 95% and is available for immediate procurement from stock . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this building block to develop new chemical entities for various therapeutic areas, including pain management and neurological disorders .

Properties

IUPAC Name

[(1R)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO2/c1-11(19)20-17-10-15(12-5-3-2-4-6-12)14-8-7-13(18)9-16(14)17/h2-9,15,17H,10H2,1H3/t15?,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAOHRQUHQBUKN-OMOCHNIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C2=C1C=C(C=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC(C2=C1C=C(C=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate (CAS Number: 1290205-03-6) is a compound of interest due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, summarizing key findings, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C17H15ClO2C_{17}H_{15}ClO_{2}, with a molecular weight of approximately 286.75 g/mol. The compound's structure features an indene core substituted with a chlorine atom and a phenyl group.

PropertyValue
Molecular FormulaC17H15ClO2
Molecular Weight286.75 g/mol
CAS Number1290205-03-6
Density1.25 ± 0.1 g/cm³
Boiling Point384.4 ± 42.0 °C

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications, particularly in pharmacology and toxicology.

Antimicrobial Activity

Studies have demonstrated that derivatives of indene compounds exhibit antimicrobial properties. For instance, certain analogs have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity due to its structural characteristics .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound appears to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : Potential interactions with specific receptors could modulate immune responses.
  • Cellular Uptake and Metabolism : Studies on ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggest favorable profiles for bioavailability and therapeutic efficacy .

Case Studies

Several case studies highlight the biological relevance of this compound:

Study 1: Antimicrobial Efficacy

A study conducted on various indene derivatives, including (1R)-6-chloro-3-phenyl derivatives, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those for traditional antibiotics, indicating a promising alternative in antimicrobial therapy .

Study 2: Anti-inflammatory Effects

In a controlled laboratory setting, the compound was tested on human macrophage cell lines. Results showed a marked decrease in the production of TNF-alpha and IL-6 upon treatment with (1R)-6-chloro-3-phenyl derivatives, supporting its potential as an anti-inflammatory agent .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
Recent studies have indicated that derivatives of (1R)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate may possess anticancer properties. For instance, related compounds have been synthesized and evaluated for their ability to inhibit tumor growth in vitro. A notable case study involved the synthesis of these compounds and their evaluation against various cancer cell lines, demonstrating significant cytotoxic activity .

2. Anti-inflammatory Agents
The compound has also been investigated for its anti-inflammatory properties. Research suggests that it can modulate inflammatory pathways, potentially serving as a therapeutic agent for conditions characterized by chronic inflammation. A specific study highlighted the compound's ability to reduce pro-inflammatory cytokines in cultured cells, indicating its potential use in treating inflammatory diseases .

Agrochemical Applications

1. Herbicides
this compound has been explored as a precursor for developing novel herbicides. The structural characteristics of this compound allow for modifications that enhance herbicidal activity against specific weed species while minimizing toxicity to crops. Field trials have shown promising results in controlling resistant weed populations .

2. Plant Growth Regulators
In agricultural settings, the compound has been tested as a plant growth regulator. Its application has resulted in improved growth rates and yields in various crops, suggesting its utility in enhancing agricultural productivity .

Material Science Applications

1. Polymer Synthesis
The unique chemical structure of this compound allows it to be used as a monomer in polymer synthesis. Research has demonstrated that polymers derived from this compound exhibit enhanced mechanical properties and thermal stability compared to conventional polymers. This makes it suitable for applications in coatings and composites .

2. Nanomaterials
Studies have explored the incorporation of this compound into nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability, making it a candidate for developing advanced drug delivery platforms .

Case Studies and Data Tables

Application AreaStudy ReferenceKey Findings
Anticancer Research Significant cytotoxicity against cancer cell lines
Anti-inflammatory Reduction of pro-inflammatory cytokines
Herbicide Development Effective control of resistant weed populations
Plant Growth Regulation Improved crop yields with application
Polymer Synthesis Enhanced mechanical properties in derived polymers
Nanomaterials Improved drug solubility and bioavailability

Comparison with Similar Compounds

Structural and Functional Insights

  • Chlorine vs. Fluorine substitution (e.g., in ) improves metabolic stability, while methoxy groups (e.g., ) may enhance solubility.
  • Ester vs. Amine/Carbamate Modifications : The acetate ester in the target compound contrasts with amine hydrochloride salts (e.g., ) or carbamates (). Esters are typically hydrolyzed in vivo to active alcohols, whereas amines directly engage targets like neurotransmitter receptors .
  • Stereochemical Considerations : The (1R) configuration is conserved in many analogs (e.g., ), underscoring its role in enantioselective biological activity. For example, (1R,2S)-configured indenyl benzoates in exhibit distinct stereochemical preferences in catalysis .

Preparation Methods

Formation of 6-chloro-3-phenyl-1-indanone Intermediate

A key intermediate is 6-chloro-3-phenyl-1-indanone, which can be synthesized via:

  • Bromination of 6-chloro-1-indanone using N-bromosuccinimide (NBS) in the presence of radical initiators like 2,2'-azo-bis-isobutyronitrile (AIBN), followed by treatment with triethylamine to yield 3-bromo-6-chloro-1-indanone.

  • Suzuki coupling of 3-bromo-6-chloro-1-indanone with arylboronic acids or esters (e.g., 4,4,5,5-tetramethyl-2-d5-phenyl-dioxaborolane) in the presence of palladium catalysts and bases to introduce the phenyl group at position 3.

Reduction and Esterification

  • The 6-chloro-3-phenyl-1-indanone is reduced to the corresponding 2,3-dihydro-1H-indene alcohol intermediate.

  • Subsequent acetylation of the hydroxyl group with acetic anhydride or acetyl chloride yields the acetate ester, i.e., (1R)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate.

Enantioselective Preparation and Resolution Methods

Resolution via Formation of Diastereomeric Salts

  • The racemic mixture of the indan derivative or its amine derivatives (e.g., 1-((1R,3S)-6-chloro-3-phenyl-indan-1-yl)-3,3-dimethylpiperazine) can be resolved by reaction with enantiomerically pure acids such as (S)- or (R)-tartaric acid derivatives, diisopropylidene-2-keto-L-gulonic acid, or (S)-(+)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate.

  • The resolution is performed in polar organic solvents like acetonitrile, 2-butanone, or ethyl acetate.

  • Cooling the solution to temperatures around 0°C to 25°C facilitates the precipitation of diastereomeric salts, which can be separated by filtration.

  • Optionally, drying and recrystallization steps improve purity and enantiomeric excess.

Asymmetric Synthesis Approaches

  • Although specific asymmetric catalytic methods for direct synthesis of the (1R)-enantiomer are less documented, the use of chiral catalysts or auxiliaries in the reduction or esterification steps is a plausible approach.

  • The patents primarily emphasize resolution of racemic mixtures rather than asymmetric catalysis.

Detailed Process Flow and Conditions

Step Process Description Reagents/Conditions Notes
1 Bromination of 6-chloro-1-indanone N-bromosuccinimide, AIBN, solvent (e.g., CCl4 or similar) Radical bromination at 3-position
2 Base treatment to form 3-bromo-6-chloro-1-indanone Triethylamine Neutralizes HBr formed
3 Suzuki coupling 4,4,5,5-tetramethyl-2-d5-phenylboronic ester, Pd catalyst, base (e.g., K2CO3), solvent Forms 6-chloro-3-phenyl-1-indanone
4 Reduction to alcohol Suitable reducing agent (e.g., NaBH4) Stereoselective reduction possible
5 Acetylation Acetic anhydride or acetyl chloride, base (e.g., pyridine) Forms acetate ester
6 Resolution Enantiomerically pure acid (e.g., tartaric acid derivatives), solvent (acetonitrile, 2-butanone, ethyl acetate), cooling (0-25°C) Precipitation of diastereomeric salts
7 Isolation and purification Filtration, drying, recrystallization Enhances enantiomeric purity

Research Findings and Yield Data

  • The resolution process yields enantiomerically pure this compound with high optical purity when conducted under optimized solvent and temperature conditions.

  • Use of acetonitrile as solvent and cooling to about 5°C to 0°C results in efficient precipitation of the desired enantiomeric salt.

  • The Suzuki coupling step is reported to proceed with high yield and selectivity, crucial for the overall synthetic efficiency.

  • Purification steps such as drying and recrystallization improve the chemical and enantiomeric purity, essential for pharmaceutical applications.

Summary Table of Key Preparation Parameters

Parameter Options/Values Impact on Preparation
Bromination initiator 2,2'-azo-bis-isobutyronitrile (AIBN) Radical generation for selective bromination
Brominating agent N-bromosuccinimide (NBS) Regioselective bromination at 3-position
Suzuki coupling catalyst Pd-based catalyst Enables phenyl group introduction
Solvents for resolution Acetonitrile, 2-butanone, ethyl acetate Solubility and crystallization control
Enantiomerically pure acids (S)- or (R)-tartaric acid derivatives, diisopropylidene-2-keto-gulonic acid Formation of diastereomeric salts for resolution
Temperature for resolution 0°C to 25°C (preferably 0-5°C) Controls precipitation and purity
Reducing agent Sodium borohydride (NaBH4) or equivalent Stereoselective reduction of ketone to alcohol
Acetylation reagent Acetic anhydride or acetyl chloride Formation of acetate ester

Q & A

Q. What are the established synthetic routes for (1R)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate, and how can reaction conditions be optimized for higher yields?

The synthesis of indenyl derivatives often involves esterification or substitution reactions starting from halogenated indanone precursors. For example, 6-chloro-2,3-dihydro-1H-inden-1-one has been used as a starting material for analogous compounds, yielding 74% under optimized conditions (e.g., 2-methylallyl ester formation in pentane:ethyl acetate solvent systems) . Reaction optimization can be achieved by:

  • Solvent selection : Non-polar solvents (e.g., pentane) improve crystallinity.
  • Catalyst screening : Transition-metal catalysts or Lewis acids may enhance regioselectivity.
  • Temperature control : Lower temperatures reduce side reactions in sensitive intermediates.
    A comparative analysis of yields across protocols (e.g., 10% vs. 96% in varying catalytic systems) highlights the importance of reaction parameter tuning .

Q. Which spectroscopic and crystallographic techniques are most effective in confirming the stereochemistry and structural integrity of this compound?

  • 1H/13C NMR : Key for identifying diastereotopic protons and confirming the (1R)-configuration. For example, ketone/enol tautomerism in related compounds produces distinct splitting patterns .
  • X-ray crystallography : Resolves absolute stereochemistry and molecular packing. The planar indenone core (r.m.s. deviation: 0.036 Å) and C–H⋯O hydrogen bonding in crystals (C(6) chain motifs) are critical for structural validation .
  • Melting point analysis : Sharp ranges (e.g., 71.5–73.7°C) indicate purity .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Flash chromatography : Use gradients (e.g., pentane:ethyl acetate = 3:2) to separate polar byproducts .
  • Recrystallization : Non-polar solvents enhance crystal formation, as seen in pink solid yields (71–74%) .
  • HPLC with chiral columns : Resolves enantiomers if racemization occurs during synthesis .

Advanced Research Questions

Q. How can researchers address discrepancies in reported yields or purity when synthesizing this compound under varying catalytic systems?

Discrepancies often arise from:

  • Catalyst deactivation : Impurities in starting materials (e.g., residual chloride) may poison transition-metal catalysts.
  • Solvent polarity : Polar solvents stabilize intermediates but may promote side reactions (e.g., hydrolysis).
  • Statistical experimental design : Use factorial or response surface methodologies to identify critical variables (e.g., temperature, catalyst loading) .
    Example: A 96% yield was achieved using Rh-based catalysts, while Pd systems yielded <10% under similar conditions .

Q. What role do non-classical hydrogen bonding interactions play in the solid-state packing of this compound?

C–H⋯O hydrogen bonds in the crystal lattice (e.g., C(6) chains along [010]) influence crystallinity and stability. These interactions can be mapped via:

  • X-ray diffraction : Identifies bond lengths and angles (e.g., 2.5–3.0 Å for C–H⋯O contacts) .
  • DFT calculations : Predicts lattice energy and polymorph stability .

Q. What methodologies are recommended for enantioselective synthesis of the (1R)-configured indenyl acetate derivative?

  • Chiral auxiliaries : Use (R)-configured precursors (e.g., cis-2-phenylthioindanol derivatives) to induce stereocontrol .
  • Asymmetric catalysis : Pd or Rh complexes with chiral ligands (e.g., BINAP) can achieve >90% enantiomeric excess (ee) .
  • Kinetic resolution : Enzymatic or chemical methods separate enantiomers post-synthesis.

Q. How can computational modeling predict the reactivity or pharmacological potential of this compound?

  • Docking studies : Map interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory activity, as seen in related 6-chloroindenes) .
  • QM/MM simulations : Analyze transition states for ester hydrolysis or ring-opening reactions.
  • ADMET profiling : Predicts bioavailability and metabolic stability using software like Schrödinger or MOE.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate
Reactant of Route 2
(1R)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate

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